molecular formula C18H17N5O3 B3018961 2,4,7-Trimethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione CAS No. 878735-43-4

2,4,7-Trimethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B3018961
CAS No.: 878735-43-4
M. Wt: 351.366
InChI Key: COHKVTPYMZGGEI-UHFFFAOYSA-N
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Description

2,4,7-Trimethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione is a complex chemical compound that belongs to the class of purino[7,8-a]imidazole derivatives This compound is characterized by its unique structure, which includes multiple methyl groups and a phenacyl group attached to the purino[7,8-a]imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Trimethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione typically involves the cyclization of substituted imidazoles with appropriate precursors. One common method includes the reaction of substituted tetraynes with imidazole derivatives under oxidative conditions. The reaction is usually carried out in toluene at elevated temperatures (around 100°C) for several hours . The overall transformation involves the formation of multiple C-C and C-O bonds through intramolecular cyclization and intermolecular coupling oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4,7-Trimethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

2,4,7-Trimethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,4,7-Trimethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, affecting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
  • 2,4,5-Trimethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione

Uniqueness

2,4,7-Trimethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,4,7-trimethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-11-9-23-14-15(20(2)18(26)21(3)16(14)25)19-17(23)22(11)10-13(24)12-7-5-4-6-8-12/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHKVTPYMZGGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(=O)C4=CC=CC=C4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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